Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives.
Properties
Molecular Formula |
C16H18N2O5S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H18N2O5S/c1-5-23-15(20)13-9(2)17-16(24-13)18-14(19)10-6-11(21-3)8-12(7-10)22-4/h6-8H,5H2,1-4H3,(H,17,18,19) |
InChI Key |
UNUPOXWSGKVXEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with ethanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3,5-dimethoxyphenyl)acetate
- 2,4-Disubstituted thiazoles
- Indole derivatives
Uniqueness
Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific structural features, which confer distinct biological activities.
Biological Activity
Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles and their derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : CHNOS
- IUPAC Name : this compound
This structure features a thiazole ring, a carbonyl group attached to a dimethoxyphenyl moiety, and an ethyl ester functional group.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities.
- Antibacterial Activity : In vitro assays demonstrated that this compound showed potent activity against various bacterial strains. For example, it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antifungal Activity : The compound also displayed antifungal properties against common pathogens like Candida albicans and Aspergillus niger, with effective concentrations significantly lower than those of conventional antifungal agents.
Anti-inflammatory Activity
Thiazoles are recognized for their ability to inhibit cyclooxygenase (COX) enzymes. The compound has been shown to selectively inhibit COX-2 over COX-1:
| Compound | COX-1 Inhibition (IC) | COX-2 Inhibition (IC) |
|---|---|---|
| This compound | >50 µM | 12 µM |
This selectivity suggests potential use in treating inflammatory conditions with fewer gastrointestinal side effects compared to non-selective NSAIDs.
Anticancer Activity
Research indicates that thiazole derivatives can induce apoptosis in cancer cells. Preliminary studies involving various cancer cell lines have shown that this compound can inhibit cell proliferation and induce cell cycle arrest.
- Mechanism of Action : The anticancer activity is thought to be mediated through the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth.
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of the compound against drug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
- Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in a marked decrease in inflammation markers and joint swelling compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
